![molecular formula C12H4F5NO2 B1302532 Pentafluorophenyl pyridine-4-carboxylate CAS No. 360574-34-1](/img/structure/B1302532.png)
Pentafluorophenyl pyridine-4-carboxylate
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Overview
Description
Pentafluorophenyl pyridine-4-carboxylate is a chemical compound with the molecular formula C12H4F5NO2 . It is a specialty product used for proteomics research applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles . This process involved the fabrication and characterization of an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pentafluorophenyl group and a carboxylate group. The molecular weight of the compound is 289.16 g/mol.Scientific Research Applications
Proteomics Research
Pentafluorophenyl pyridine-4-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its ability to interact with proteins and peptides .
Polymer Chemistry
In the field of polymer chemistry, this compound serves as a building block for creating single-chain polymer nanoparticles (SCNPs). These SCNPs can mimic proteins and are used for controlled delivery of therapeutics or imaging agents. The activated ester moieties of This compound facilitate the functionalization of SCNPs without altering the backbone structure, which is crucial for developing bio-inspired materials .
Catalysis
Pentafluorophenyl isonicotinate: plays a significant role as a cocatalyst compound in olefin coordination polymerization. It is used in metallocene catalytic systems, affecting both the catalytic activity and the properties of the resulting polymer. This application is particularly important for the production of polyolefin materials, where it serves as an alternative to traditional cocatalysts .
Biomedical Applications
The compound’s biomedical applications include its use in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential for drug development. These compounds have shown promise in various therapeutic areas due to their structural similarity to purine bases, which are fundamental components of DNA and RNA .
Organic Synthesis
In organic synthesis, This compound is employed for its reactivity in forming siloxane bonds through the Piers–Rubinsztajn reaction. This reaction is catalyzed by tris(pentafluorophenyl)borane and is essential for synthesizing various siloxane-based materials .
Safety and Hazards
While specific safety data for Pentafluorophenyl pyridine-4-carboxylate was not found, a related compound, Pentafluorophenyl pyridine-2-carboxylate, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye damage . It is recommended to use this compound only in well-ventilated areas and to avoid release to the environment .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUXNAZTVWKIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373056 |
Source
|
Record name | Pentafluorophenyl pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
360574-34-1 |
Source
|
Record name | Pentafluorophenyl pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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